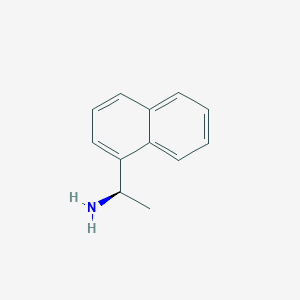

(+)-1-(1-Naphthyl)ethylamine

Description

Properties

IUPAC Name |

(1R)-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUCQWIICFPOD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014632 | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3886-70-2 | |

| Record name | (+)-1-(1-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (+)-1-(1-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-1-(1-Naphthyl)ethylamine, specifically the (R)-enantiomer, is a chiral amine of significant interest in organic synthesis and pharmaceutical development.[1][2] Its primary application lies in its use as a chiral resolving agent, a chiral auxiliary, and a key building block in the synthesis of complex, enantiomerically pure molecules.[1][2] Notably, it serves as a crucial intermediate in the production of pharmaceuticals like Cinacalcet.[2][3] This guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic data, and experimental protocols relevant to its application.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that may darken upon storage.[4] It is stable under normal conditions but is noted to be air-sensitive and incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N | [6] |

| Molecular Weight | 171.24 g/mol | [6][7] |

| CAS Number | 3886-70-2 | [6][7] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Density | 1.067 g/mL at 20 °C | [3][7] |

| Boiling Point | 153 °C at 11 mmHg | [3][7] |

| Refractive Index (n20/D) | 1.623 | [3][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Optical Rotation [α]20/D | +55° (c = 2 in ethanol) | [7] |

| Optical Purity (ee) | ≥98% (GLC) | [7] |

Solubility

The solubility of this compound is a key consideration for its use in various reaction and separation protocols.

Table 2: Solubility Profile

| Solvent | Solubility | Source |

| Water | Insoluble (<10 g/L) | [3] |

| Ethanol (B145695) | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Common Organic Solvents | Generally Soluble | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Table 3: Key Spectroscopic Data

| Technique | Key Features and Observations | Source |

| ¹H NMR | Signals corresponding to the naphthyl ring protons, the methine proton, and the methyl protons are observable. The exact chemical shifts are dependent on the solvent and instrument. | [8] |

| ¹³C NMR | Characteristic signals for the aromatic carbons of the naphthyl group and the aliphatic carbons of the ethylamine (B1201723) moiety are present. | [9] |

| IR Spectroscopy | The FTIR spectrum shows characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. | [6][9] |

| Mass Spectrometry | The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound. | [6] |

Note: Detailed spectral data can be found in various chemical databases. For instance, ¹H NMR data for the (S)-enantiomer shows distinct peaks at approximately 8.09, 7.83, 7.71, 7.61, 7.49, 7.45, 4.90, 1.57, and 1.50 ppm.[8]

Experimental Protocols

Measurement of Specific Rotation

The specific rotation is a critical parameter for confirming the enantiomeric purity of this compound.

Objective: To determine the specific rotation of a sample of this compound using a polarimeter.

Materials and Equipment:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter sample cell (e.g., 100 mm path length)

-

Syringe

-

This compound sample

-

Ethanol (spectroscopic grade)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 200 mg) and transfer it to a 10 mL volumetric flask. Dissolve the sample in ethanol and dilute to the mark to achieve a known concentration (c), typically in g/100 mL.[7]

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (ethanol). Ensure the reading is zero.

-

Cell Filling: Rinse the polarimeter cell with a small amount of the prepared sample solution.[10] Carefully fill the cell with the sample solution, ensuring no air bubbles are present.[11]

-

Measurement: Place the filled cell into the polarimeter and record the observed optical rotation (α) at a specified temperature (e.g., 20 °C) and wavelength (e.g., 589 nm, the sodium D-line).[10][12]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (100 mm = 1 dm).

-

c is the concentration of the sample in g/mL.

-

Chiral Resolution of a Racemic Acid

This compound is widely used as a resolving agent for racemic acids through the formation of diastereomeric salts.[13]

Objective: To separate the enantiomers of a racemic carboxylic acid using this compound.

Materials and Equipment:

-

Racemic carboxylic acid

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, or a mixture)

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

-

Strong acid (e.g., HCl) and strong base (e.g., NaOH)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent. Combine the two solutions. The reaction forms a mixture of two diastereomeric salts.[14]

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent.[14] Allow the solution to cool, which should induce the crystallization of the less soluble diastereomer.[15]

-

Isolation: Isolate the crystallized diastereomeric salt by filtration. The other diastereomer will remain in the filtrate.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water or a suitable solvent and acidify with a strong acid (e.g., HCl) to a low pH. This will protonate the carboxylic acid and liberate the free enantiomerically pure acid. The hydrochloride salt of this compound will remain in the aqueous phase.

-

Extraction and Purification: Extract the liberated enantiomer of the carboxylic acid with an appropriate organic solvent. Dry the organic layer and remove the solvent to obtain the purified enantiomer.

-

Recovery of Resolving Agent: The aqueous layer containing the this compound salt can be basified with a strong base (e.g., NaOH) to recover the resolving agent for reuse.

Visualizations

Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 4. (R)-(+)-1-(1-Naphthyl)ethylamine, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1-(1-Naphthyl)Ethylamine: Properties, Uses, Safety, Suppliers & SDS | High-Purity Chemical from China [nj-finechem.com]

- 6. This compound | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-1-(1-Naphthyl)ethylamine = 99 3886-70-2 [sigmaaldrich.com]

- 8. (S)-(-)-1-(1-Naphthyl)ethylamine(10420-89-0) 1H NMR [m.chemicalbook.com]

- 9. 1-(1-Naphthyl)ethylamine | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. rudolphresearch.com [rudolphresearch.com]

- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

Elucidation of the Stereochemical Structure of (R)-(+)-1-(1-Naphthyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of (R)-(+)-1-(1-Naphthyl)ethylamine. The focus is on the combination of spectroscopic and chiroptical techniques to confirm both the chemical constitution and the absolute stereochemistry of the molecule.

Chemical and Physical Properties

(R)-(+)-1-(1-Naphthyl)ethylamine is a chiral amine widely used as a resolving agent in the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3886-70-2 | [2][3] |

| Molecular Formula | C₁₂H₁₃N | [2][3][4] |

| Molecular Weight | 171.24 g/mol | [3][4] |

| Appearance | Clear colorless to yellow liquid | [2][5] |

| Boiling Point | 153 °C at 11 mmHg | [3][6] |

| Density | 1.067 g/mL at 20 °C | [3][6] |

| Refractive Index | n20/D 1.623 | [3][6] |

| Purity (GC) | ≥99% | [3][5] |

| Optical Purity (ee) | ≥98% | [3] |

Spectroscopic and Chiroptical Data

The structural confirmation of (R)-(+)-1-(1-Naphthyl)ethylamine relies on a combination of spectroscopic techniques that probe the molecular framework and chiroptical methods that define its three-dimensional arrangement.

Optical Rotation

The specific rotation is a fundamental property that confirms the enantiomeric identity of the compound. As the "(+)" designation implies, this enantiomer is dextrorotatory, rotating plane-polarized light in a clockwise direction.

| Specific Rotation ([α]²⁰/D) | Conditions | Reference |

| +80° to +82° | neat | [2] |

| +55° | c = 2 in ethanol | [3][6] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-(1-Naphthyl)ethylamine will prominently feature absorptions corresponding to the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic naphthyl group.

| Frequency Range (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (primary amine) |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2950 | Aliphatic C-H stretching |

| 1590-1620 | C=C aromatic ring stretching |

| ~800 | Aromatic C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show distinct signals for the aromatic protons of the naphthyl ring, the methine proton adjacent to the amine, the methyl protons, and the amine protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Aromatic H |

| ~7.8 | d | 1H | Aromatic H |

| ~7.7 | d | 1H | Aromatic H |

| ~7.4-7.6 | m | 4H | Aromatic H |

| ~4.9 | q | 1H | CH(NH₂) |

| ~1.6 | s (broad) | 2H | NH₂ |

| ~1.5 | d | 3H | CH₃ |

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbons of the naphthyl ring, the chiral methine carbon, and the methyl carbon.[4][8]

| Chemical Shift (ppm) | Assignment |

| 140-145 | Aromatic C (quaternary) |

| 122-135 | Aromatic CH and C (quaternary) |

| ~50 | CH(NH₂) |

| ~25 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its overall structure. Electron ionization (EI) is a common method for this analysis.

| m/z | Assignment |

| 171 | [M]⁺ (Molecular ion) |

| 156 | [M-CH₃]⁺ |

| 129 | [C₁₀H₉]⁺ (Naphthylmethyl cation) |

| 128 | [C₁₀H₈]⁺ (Naphthalene radical cation) |

Experimental Protocols

The following sections detail the methodologies for obtaining the data presented above.

Polarimetry for Specific Rotation

This protocol outlines the measurement of the specific rotation of (R)-(+)-1-(1-Naphthyl)ethylamine.

Methodology:

-

Instrument: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).[9]

-

Sample Preparation:

-

For neat measurement, carefully fill a 1 dm polarimeter cell with the undiluted liquid sample, ensuring no air bubbles are present.

-

For solution measurement, accurately weigh approximately 2 g of the sample and dissolve it in a 100 mL volumetric flask with 95% ethanol. Ensure the final concentration (c) is precisely known.[3]

-

-

Blank Measurement: First, measure the optical rotation of the empty cell (for neat) or the cell filled with the pure solvent (for solution). This value serves as the blank.[10]

-

Sample Measurement: Replace the blank with the sample cell and measure the observed optical rotation (α).[10]

-

Calculation: Calculate the specific rotation [α] using Biot's law:[10]

-

For neat liquid: [α] = α / (l * d), where l is the path length in dm and d is the density in g/mL.

-

For solution: [α] = α / (l * c), where l is the path length in dm and c is the concentration in g/mL.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes how to obtain the IR spectrum of the liquid sample.

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) is suitable for liquid samples.[11][12] Alternatively, a neat sample can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl).[11][13]

-

ATR Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal.[13]

-

Place a single drop of (R)-(+)-1-(1-Naphthyl)ethylamine directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the preparation and analysis of an NMR sample.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of (R)-(+)-1-(1-Naphthyl)ethylamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[14][15]

-

The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS), at 0 ppm.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14][16]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Reference the spectra to the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for confirming the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the amine in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A chiral column (e.g., Chirasil-L-Val) can be used to confirm enantiomeric purity.[17]

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation and elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Analysis: Identify the retention time of the compound from the total ion chromatogram. Analyze the mass spectrum of the corresponding peak to identify the molecular ion and key fragment ions.[18]

Visualization of the Elucidation Workflow

The logical flow for the complete structural elucidation of (R)-(+)-1-(1-Naphthyl)ethylamine is depicted below. This process integrates physical, chiroptical, and spectroscopic data to arrive at an unambiguous structural assignment.

Caption: Logical workflow for the structural elucidation of (R)-(+)-1-(1-Naphthyl)ethylamine.

References

- 1. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 2. A16918.14 [thermofisher.com]

- 3. (R)-(+)-1-(1-萘基)乙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(+)-1-(1-Naphthyl)ethylamine | CymitQuimica [cymitquimica.com]

- 6. (R)-(+)-1-(1-Naphthyl)ethylamine = 99 3886-70-2 [sigmaaldrich.com]

- 7. (S)-(-)-1-(1-Naphthyl)ethylamine(10420-89-0) 1H NMR [m.chemicalbook.com]

- 8. 1-(1-Naphthyl)ethylamine | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. sites.bu.edu [sites.bu.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

Synthesis of Racemic 1-(1-Naphthyl)ethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of racemic 1-(1-naphthyl)ethylamine (B3023371), a critical chiral intermediate in the pharmaceutical industry. The document details the prevalent synthetic methodologies, including reductive amination of 1-acetonaphthone and the Leuckart reaction. Emphasis is placed on detailed experimental protocols, quantitative data presentation, and visual representations of reaction pathways and workflows to facilitate understanding and replication in a laboratory setting. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction

1-(1-Naphthyl)ethylamine is a key building block in the synthesis of various chiral compounds, most notably as a resolving agent and a precursor for pharmacologically active molecules. The production of its racemic form is the initial and crucial step before chiral resolution to obtain the desired enantiomer. This guide focuses on the two primary and industrially relevant methods for synthesizing the racemic mixture: reductive amination of 1'-acetonaphthone (B143366) and the Leuckart reaction.

Synthetic Methodologies

Two principal routes for the synthesis of racemic 1-(1-naphthyl)ethylamine are highlighted:

-

Reductive Amination of 1'-Acetonaphthone: This modern and widely used method involves the reaction of 1'-acetonaphthone with an amine source, typically ammonia (B1221849) or its equivalent, in the presence of a reducing agent to form the target amine. This versatile reaction can be performed under various conditions and with a range of reducing agents.[1]

-

The Leuckart Reaction: A classic method for the reductive amination of ketones, the Leuckart reaction utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent.[2][3] This one-pot reaction is driven by high temperatures.[2]

Experimental Protocols and Data

Reductive Amination of 1'-Acetonaphthone

This method proceeds via the formation of an intermediate imine from 1'-acetonaphthone, which is then reduced to the amine.[1]

Experimental Protocol:

A general procedure for the synthesis of 1-(1-naphthyl)ethylamine from 1'-acetonaphthone involves mixing the ketone with hydroxylamine (B1172632) hydrochloride, ammonium formate, and zinc powder in methanol.[4] The reaction mixture is stirred under reflux.[4] Upon completion, the mixture is filtered through Celite to remove inorganic solids.[4] The solvent is removed from the filtrate by vacuum rotary evaporation.[4] The resulting residue is treated with concentrated hydrochloric acid and water, followed by extraction with ether to remove organic impurities.[4] The aqueous phase is then basified to a pH of 10 with ammonia and extracted with dichloromethane.[4] The combined organic extracts are washed with saturated saline, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield the final product.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Ketone | 1'-Acetonaphthone (10 mmol) | [4] |

| Hydroxylamine Hydrochloride | 15 mmol | [4] |

| Ammonium Formate | 60 mmol | [4] |

| Zinc Powder | 30 mmol | [4] |

| Solvent | Methanol (30 mL) | [4] |

| Reaction Condition | Reflux | [4] |

| Yield | Not explicitly stated for this specific procedure in the provided text |

The Leuckart Reaction

The Leuckart reaction provides a direct conversion of 1'-acetonaphthone to N-formyl-1-(1-naphthyl)ethylamine, which is then hydrolyzed to the desired amine.[5]

Experimental Protocol:

In a modified Claisen flask, 1'-acetonaphthone is heated with a significant molar excess of ammonium formate.[5] The mixture is heated, and the temperature is maintained at 180-185°C for several hours.[5] During this period, water, unreacted acetophenone, and ammonium carbonate distill off.[5] After the reaction is complete, the mixture is cooled and diluted with water to remove excess ammonium formate and formamide.[5] The crude N-formyl derivative is then hydrolyzed by boiling with concentrated hydrochloric acid.[5]

Quantitative Data:

| Parameter | Value | Reference |

| 1'-Acetonaphthone | 1.25 moles | [5] |

| Ammonium Formate | 4 moles | [5] |

| Reaction Temperature | 180-185°C | [5] |

| Reaction Time | 3 hours at 180-185°C | [5] |

| Yield | Not explicitly stated for 1-(1-naphthyl)ethylamine in the provided text |

Visualizations

Reaction Pathway: Reductive Amination

Caption: Reductive amination of 1'-acetonaphthone.

Experimental Workflow: General Synthesis and Workup

Caption: General workflow for synthesis and purification.

Purification and Characterization

The crude racemic 1-(1-naphthyl)ethylamine obtained from the synthesis is typically an oil.[4] Purification is achieved through a series of extraction and washing steps as detailed in the experimental protocols. The final product's identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Resolution of Racemic 1-(1-Naphthyl)ethylamine

While this guide focuses on the synthesis of the racemate, it is important to note that the resolution of this mixture into its constituent enantiomers is a critical subsequent step for many pharmaceutical applications. This is often achieved through diastereomeric salt formation with a chiral resolving agent, such as tartaric acid or aspartic acid.[6][7] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[6]

Conclusion

The synthesis of racemic 1-(1-naphthyl)ethylamine is a well-established process with reductive amination and the Leuckart reaction being the most prominent methods. The choice of method may depend on factors such as available starting materials, desired scale, and safety considerations. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this important chemical intermediate, thereby supporting further research and development in the pharmaceutical sciences.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. (+/-)1-(1-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 7. CN101407465B - Method for preparing optical pure 1-(1-naphthyl)ethylamine by separation - Google Patents [patents.google.com]

Physical properties like melting point and boiling point of (+)-1-(1-Naphthyl)ethylamine

Technical Guide: Physical Properties of (+)-1-(1-Naphthyl)ethylamine

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the key physical properties of this compound, focusing on its melting and boiling points. This guide provides quantitative data, detailed experimental protocols for determination, and workflow visualizations.

Introduction

This compound, also known as (R)-(+)-1-(1-Naphthyl)ethylamine, is a chiral amine widely utilized in synthetic organic chemistry. Its primary application lies in the resolution of racemic mixtures, serving as a chiral resolving agent for carboxylic acids, and as a precursor for the synthesis of chiral ligands and catalysts. An accurate understanding of its physical properties is crucial for its handling, purification, and application in various chemical processes. This technical guide focuses on two fundamental physical constants: the melting point and the boiling point.

Physical Properties Data

This compound is typically encountered as a colorless to light yellow liquid at room temperature.[1] Its physical state dictates that the boiling point is a more commonly cited and practically relevant property than the melting point. Data for these properties are summarized below.

Table 1: Summary of Physical Properties for this compound

| Physical Property | Value | Conditions |

| Boiling Point | 153 °C | at 11 mmHg |

| 152-153 °C | at 11 mmHg | |

| 156 °C | at 15 mmHg | |

| 80 °C | at 1 mmHg | |

| 110-115 °C | at 0.1 Torr | |

| Melting Point | 135-136 °C | Note: This value is likely for a salt form, as the freebase is a liquid at ambient temperature. |

| Density | 1.067 g/mL | at 20 °C |

| 1.063 g/mL | at 25 °C | |

| Refractive Index | 1.623 (n20/D) | |

| Optical Activity | [α]20/D +55° | c = 2 in ethanol |

Data compiled from multiple sources.[2][3]

Experimental Protocols for Property Determination

The following sections detail standard laboratory methodologies for the precise determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid derivatives of this compound, such as its hydrochloride or tartrate salts. The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from solid to liquid.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the solid sample is completely dry. If the crystals are large, gently pulverize them into a fine powder using a clean, dry mortar and pestle.[5]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the solid at the bottom.[6] Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly.[6] The final packed sample height should be 2-3 mm.[6]

-

Determination:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get a rough estimate.[5]

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating again at a slow, controlled rate, approximately 1-2 °C per minute.[4]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[4]

Boiling Point Determination (Microscale/Thiele Tube Method)

This method is ideal for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Apparatus:

-

Thiele tube or similar oil bath setup

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm) or Durham tube

-

Capillary tube (sealed at one end)

-

Rubber band or tubing segment to attach the test tube to the thermometer

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Apparatus Assembly:

-

Attach a small test tube to the side of a thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.[8]

-

Add approximately 0.5 mL of the liquid sample, this compound, into the test tube.[8]

-

Take a capillary tube, sealed at one end, and place it into the test tube with the open end down.[8]

-

-

Heating:

-

Clamp the entire assembly so it is immersed in the oil of a Thiele tube, ensuring the oil level is above the top of the liquid sample but below the opening of the test tube.[9] The thermometer bulb should be positioned near the middle of the oil bath.[8]

-

Gently heat the side arm of the Thiele tube with a heat source. The design of the tube facilitates the circulation of oil, ensuring uniform temperature distribution.[8]

-

-

Observation and Measurement:

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[8]

-

-

Data Recording: Record the temperature and the ambient atmospheric pressure. Boiling points are pressure-dependent and should always be reported with the pressure at which they were measured.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols above.

Caption: A flowchart of the capillary method for determining the melting point of a solid.

Caption: A flowchart of the microscale capillary method for determining boiling point.

References

- 1. 1-(1-Naphthyl)Ethylamine: Properties, Uses, Safety, Suppliers & SDS | High-Purity Chemical from China [nj-finechem.com]

- 2. echemi.com [echemi.com]

- 3. (R)-(+)-1-(1-萘基)乙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chymist.com [chymist.com]

Chirality and Optical Rotation of 1-(1-Naphthyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)ethylamine (B3023371) is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its two enantiomers, (R)-(+)- and (S)-(-)-1-(1-naphthyl)ethylamine, serve as crucial chiral resolving agents and valuable building blocks in the asymmetric synthesis of complex molecules. The distinct stereochemistry of these enantiomers leads to differential interactions with other chiral molecules and biological systems, making their separation and characterization paramount. This technical guide provides an in-depth overview of the chirality and optical rotation of 1-(1-naphthyl)ethylamine, detailed experimental protocols for its resolution and the measurement of its optical properties, and its application in drug development, exemplified by its role in the synthesis of Cinacalcet (B1662232).

Introduction to Chirality in 1-(1-Naphthyl)ethylamine

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] 1-(1-Naphthyl)ethylamine possesses a stereocenter at the carbon atom bonded to the naphthyl group, the amino group, the methyl group, and a hydrogen atom. This results in the existence of two enantiomers: (R)-1-(1-naphthyl)ethylamine and (S)-1-(1-naphthyl)ethylamine. These enantiomers exhibit identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[1]

The (R) and (S) nomenclature is determined by the Cahn-Ingold-Prelog priority rules, which assign priorities to the groups attached to the chiral center.[1] The direction of rotation of plane-polarized light is a key characteristic of each enantiomer, with one rotating light in the clockwise direction (dextrorotatory, (+)) and the other in the counter-clockwise direction (levorotatory, (-)).[1]

Optical Rotation Data

The specific rotation ([α]) is a fundamental property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. The specific rotation of the enantiomers of 1-(1-naphthyl)ethylamine is a critical parameter for their identification and quality control.

| Enantiomer | Specific Rotation ([α]) | Conditions | Reference |

| (R)-(+)-1-(1-Naphthyl)ethylamine | +80° to +82° | neat | [2] |

| (R)-(+)-1-(1-Naphthyl)ethylamine | +55° | c = 2 in ethanol, 20°C, D-line | [3] |

| (S)-(-)-1-(1-Naphthyl)ethylamine | -59° | c = 5 in methanol (B129727), 20°C, D-line | [4] |

Note: The specific rotation can vary with the solvent, concentration, temperature, and wavelength of the light source.

Experimental Protocols

Measurement of Optical Rotation

The optical rotation of a chiral substance is measured using a polarimeter. The following is a generalized protocol for this measurement.

Objective: To determine the observed and specific rotation of an enantiomer of 1-(1-naphthyl)ethylamine.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 dm (10 cm) in length

-

Volumetric flask

-

Analytical balance

-

Syringe

Procedure:

-

Preparation of the Sample Solution:

-

Accurately weigh a known mass of the 1-(1-naphthyl)ethylamine enantiomer.

-

Dissolve the sample in a suitable solvent (e.g., methanol or ethanol) in a volumetric flask of a known volume to achieve a specific concentration (e.g., 1 g/100 mL).

-

-

Calibration of the Polarimeter:

-

Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to stabilize.

-

Fill the polarimeter cell with the pure solvent (blank).

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and zero the instrument.

-

-

Measurement of the Sample:

-

Rinse the polarimeter cell with a small amount of the sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α) in degrees.[5]

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula:[5] [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL or g/100mL (the unit of concentration must be consistent with the definition of specific rotation).[5]

-

-

Chemical Resolution of Racemic 1-(1-Naphthyl)ethylamine

The separation of the racemic mixture of 1-(1-naphthyl)ethylamine into its individual enantiomers can be achieved by chemical resolution. This process involves the use of a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by fractional crystallization. A common resolving agent for amines is a chiral acid, such as tartaric acid.[6][7]

Objective: To resolve racemic 1-(1-naphthyl)ethylamine using D-(-)-tartaric acid.

Materials:

-

Racemic 1-(1-naphthyl)ethylamine

-

D-(-)-tartaric acid

-

Methanol

-

Water

-

Sodium hydroxide (B78521) (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane)

-

Erlenmeyer flasks

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve D-(-)-tartaric acid in a mixture of methanol and water with heating.[6]

-

Slowly add the racemic 1-(1-naphthyl)ethylamine to the tartaric acid solution.[6] The molar ratio of the amine to tartaric acid is typically around 1:1 to 1.2:1.[6]

-

An exothermic reaction occurs, forming the diastereomeric salts: (R)-1-(1-naphthyl)ethylammonium D-tartrate and (S)-1-(1-naphthyl)ethylammonium D-tartrate.

-

-

Fractional Crystallization:

-

Cool the solution slowly to induce crystallization. The diastereomeric salt with lower solubility will precipitate out of the solution first. In this case, (R)-(+)-1-(1-naphthyl)ethylamine D-(-)-tartrate is expected to be less soluble.[6]

-

Collect the crystals by vacuum filtration.

-

The filtrate will be enriched in the more soluble diastereomer, (S)-1-(1-naphthyl)ethylammonium D-tartrate.

-

-

Liberation of the Free Amine:

-

Suspend the collected crystals in water.

-

Add a strong base, such as NaOH solution, to deprotonate the ammonium (B1175870) salt and liberate the free amine.[6][7]

-

The free (R)-(+)-1-(1-naphthyl)ethylamine will separate as an oily layer.

-

-

Extraction and Purification:

-

Extract the aqueous mixture with an organic solvent like dichloromethane.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified (R)-(+)-1-(1-naphthyl)ethylamine.

-

-

Isolation of the Other Enantiomer:

-

The (S)-(-)-enantiomer can be recovered from the filtrate from step 2 by a similar process of basification and extraction.

-

Application in Drug Development: Synthesis of Cinacalcet

The enantiomerically pure (R)-(+)-1-(1-naphthyl)ethylamine is a key intermediate in the synthesis of Cinacalcet.[8][9][10] Cinacalcet is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[11][12]

The synthesis of Cinacalcet involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-(+)-1-(1-naphthyl)ethylamine.[8] The use of the pure (R)-enantiomer is crucial as the biological activity of Cinacalcet resides in this specific stereoisomer.

Mechanism of Action of Cinacalcet

Cinacalcet functions by allosterically modulating the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[11][12] This G-protein coupled receptor plays a pivotal role in regulating parathyroid hormone (PTH) secretion in response to changes in extracellular calcium levels.[2]

By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium.[2][11] This enhanced sensitivity means that lower concentrations of calcium are required to activate the receptor and subsequently inhibit the synthesis and secretion of PTH.[3][12] The downstream signaling pathway involves the activation of phospholipase C, leading to an increase in intracellular inositol (B14025) triphosphate and diacylglycerol, which ultimately results in the suppression of PTH release.[2] The reduction in PTH levels leads to a decrease in serum calcium concentrations.

Conclusion

1-(1-Naphthyl)ethylamine is a foundational chiral molecule with significant implications for synthetic and medicinal chemistry. The distinct optical properties of its (R) and (S) enantiomers are a direct consequence of its stereochemistry. Understanding the principles of its chirality, the methods for its resolution, and the techniques for measuring its optical rotation are essential for its effective use. The critical role of (R)-(+)-1-(1-naphthyl)ethylamine in the synthesis of the calcimimetic drug Cinacalcet highlights the importance of stereochemical control in the development of modern pharmaceuticals. This guide provides the fundamental data and protocols to aid researchers and professionals in the application of this versatile chiral amine.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 4. alkalisci.com [alkalisci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. CN104592037A - Synthesis method of cinacalcet - Google Patents [patents.google.com]

- 10. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 11. Cinacalcet - Wikipedia [en.wikipedia.org]

- 12. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: (+)-1-(1-Naphthyl)ethylamine in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-1-(1-Naphthyl)ethylamine is a chiral amine of significant interest in the pharmaceutical industry. Its primary application lies in its use as a critical chiral building block in the asymmetric synthesis of pharmacologically active molecules. The stereochemistry of this compound is pivotal for the efficacy and safety of the final drug product. This technical guide provides an in-depth overview of the chemical properties, synthesis, and, most importantly, the biological relevance of this compound through its role in the development of the calcimimetic drug, Cinacalcet (B1662232).

Core Compound Data: this compound

Herein, we provide the fundamental chemical and physical data for this compound, which corresponds to the (R)-enantiomer.

| Identifier | Value | Reference |

| CAS Number | 3886-70-2 | [1] |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | (1R)-1-(naphthalen-1-yl)ethanamine | [1] |

| Synonyms | (R)-(+)-1-(1-Naphthyl)ethylamine, (R)-(+)-α-Methyl-1-naphthalenemethylamine | |

| Appearance | Colorless to yellow or brown liquid | |

| Boiling Point | 153 °C at 11 mmHg | |

| Density | 1.067 g/mL at 20 °C | |

| Refractive Index | n20/D 1.623 | |

| Optical Rotation | [α]20/D +55° (c = 2 in ethanol) |

Role in Asymmetric Synthesis: The Case of Cinacalcet

This compound is a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2][3] The "R" configuration of the naphthylethylamine moiety is essential for the biological activity of Cinacalcet.

Experimental Protocol: Synthesis of Cinacalcet via Reductive Amination

The following is a representative protocol for the synthesis of Cinacalcet, highlighting the role of (R)-(+)-1-(1-Naphthyl)ethylamine.

Reaction: Reductive amination of 3-[3-(trifluoromethyl)phenyl]propionaldehyde with (R)-(+)-1-(1-Naphthyl)ethylamine.

Materials:

-

3-[3-(trifluoromethyl)phenyl]propionaldehyde

-

(R)-(+)-1-(1-Naphthyl)ethylamine

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

1% HCl solution

-

5% NaOH solution

Procedure:

-

A solution of 3-[3-(trifluoromethyl)phenyl]propionaldehyde (1.0 g, 4.95 mmol) and (R)-(+)-1-(1-naphthyl)ethylamine hydrochloride (1.03 g, 4.95 mmol) in methanol (10 ml) is prepared and stirred at 20°C.[4]

-

Solid sodium triacetoxyborohydride (2.10 g, 9.89 mmol) is added in portions to the reaction mixture.[4]

-

The reaction is stirred for 2 hours.[4]

-

The suspended solid is removed by filtration, and the solution is concentrated under reduced pressure.[4]

-

The resulting residue is taken up in toluene and washed sequentially with 1% HCl and then 5% NaOH.[4]

-

The organic phase is separated and concentrated under reduced pressure to yield the Cinacalcet base.[4]

Logical Workflow for Cinacalcet Synthesis:

Biological Significance: The Calcium-Sensing Receptor (CaSR) Signaling Pathway

Cinacalcet, synthesized using this compound, is an allosteric modulator of the Calcium-Sensing Receptor (CaSR).[3] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[5][6] Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium ions.[1][7] This potentiation of the receptor leads to a decrease in the secretion of parathyroid hormone (PTH), which in turn lowers blood calcium levels.[7]

The CaSR can signal through multiple G-protein pathways, primarily Gαq/11 and Gαi/o.

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[8]

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8]

Both pathways ultimately contribute to the inhibition of PTH secretion.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR):

Conclusion

This compound is a vital chiral amine in modern pharmaceutical synthesis. Its stereospecific incorporation into drug molecules like Cinacalcet is a prime example of how precise chemical synthesis directly impacts therapeutic outcomes. For researchers and professionals in drug development, understanding the properties, synthesis, and the ultimate biological target of such chiral intermediates is fundamental to the design and creation of next-generation therapeutics. The modulation of the Calcium-Sensing Receptor by Cinacalcet, a drug whose existence relies on the specific chirality of this compound, underscores the importance of stereochemistry in pharmacology.

References

- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sensipar (cinacalcet) FDA Approval History - Drugs.com [drugs.com]

- 3. Cinacalcet - Wikipedia [en.wikipedia.org]

- 4. A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684 [data.epo.org]

- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

The Discovery and Enduring Legacy of 1-(1-Naphthyl)ethylamine as a Cornerstone in Chiral Resolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of stereochemistry, the separation of enantiomers, a process known as chiral resolution, remains a critical challenge and a fundamental necessity, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the arsenal (B13267) of resolving agents developed over the past century, 1-(1-naphthyl)ethylamine (B3023371) has emerged as a robust and versatile tool for the separation of racemic acids and other chiral compounds. This technical guide delves into the discovery, history, and application of 1-(1-naphthyl)ethylamine as a resolving agent, providing a comprehensive overview for researchers and professionals in the field.

Historical Perspective: From Early Observations to a Workhorse of Resolution

The journey of chiral resolution began with Louis Pasteur's seminal work in 1848 on the manual separation of tartrate crystals. This discovery laid the groundwork for the principle that enantiomers could be separated by converting them into diastereomers, which possess different physical properties.

While the synthesis of various naphthylamine derivatives was explored in the late 19th and early 20th centuries, the specific application of 1-(1-naphthyl)ethylamine as a resolving agent appears to have gained prominence in the mid-20th century. An early significant mention of the resolution of the closely related α-(α-naphthyl)ethylamine can be traced back to the work of Samuelsson in 1924, who employed d-camphoric acid for the separation[1][2]. This early work highlighted the potential of chiral amines derived from naphthalene (B1677914) in resolving racemic mixtures.

A later patent from 1961 further solidified the utility of this class of compounds, describing the resolution of racemic alpha-(alpha-naphthyl)ethylamine with d-tartaric acid, a more common and economical resolving agent[1][2]. This patent also noted the empirical nature of chiral resolution, emphasizing that the effectiveness of a particular resolving agent for a given racemate is often unpredictable[1][2]. Over the decades, 1-(1-naphthyl)ethylamine has proven its mettle in a wide array of resolutions, becoming a standard reagent in both academic and industrial laboratories.

Mechanism of Chiral Resolution

The fundamental principle behind the use of 1-(1-naphthyl)ethylamine as a resolving agent lies in the formation of diastereomeric salts. When a racemic mixture of a chiral acid is treated with a single enantiomer of 1-(1-naphthyl)ethylamine (either (R)-(+) or (S)-(-)), two diastereomeric salts are formed.

(R,S)-Acid + (R)-1-(1-naphthyl)ethylamine → [(R)-Acid-(R)-Amine] + [(S)-Acid-(R)-Amine]

These diastereomeric salts, unlike the original enantiomers, have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other in the mother liquor. Once the less soluble diastereomeric salt is isolated, the pure enantiomer of the acid can be liberated by treatment with a strong acid, which protonates the carboxylate and regenerates the chiral amine. A similar process of liberation using a base allows for the recovery of the chiral amine resolving agent.

Applications in Chiral Resolution: A Quantitative Overview

1-(1-Naphthyl)ethylamine has been successfully employed in the resolution of a diverse range of racemic compounds. The following tables summarize some of the quantitative data reported in the literature, showcasing its efficiency.

Table 1: Resolution of Racemic Acids with 1-(1-Naphthyl)ethylamine

| Racemic Acid | Resolving Agent Enantiomer | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Liberated Acid |

| Racemic Acid (unspecified) | (S)-2-Aminobutane | Methanol | Not Specified | >98%[3] |

| α-Methoxy Fatty Acids | (S)-(-)-1-(1-Naphthyl)ethylamine | Not Specified | Not Specified | Not Specified |

Table 2: Resolution of 1-(1-Naphthyl)ethylamine itself with Chiral Acids

| Chiral Resolving Acid | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Liberated Amine | Reference |

| D-(-)-Tartaric Acid | Alcohol/Water | 30% | >95% | [4] |

| Chiral Aspartic Acid | Dioxane/Water | >30% | >98% | [5] |

| (-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid hydrate | Acetone/Ethanol | ~70% (of one enantiomer) | Not explicitly stated, but implied to be high | [6] |

Detailed Experimental Protocols

The following protocols provide a generalized framework for the key experiments involved in the chiral resolution of a racemic carboxylic acid using 1-(1-naphthyl)ethylamine.

Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts

Objective: To separate a racemic carboxylic acid by forming diastereomeric salts with an enantiomer of 1-(1-naphthyl)ethylamine.

Materials:

-

Racemic carboxylic acid

-

(R)-(+)- or (S)-(-)-1-(1-Naphthyl)ethylamine (1.0 equivalent)

-

Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures with water)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Crystallization dish or beaker

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Ice bath

Procedure:

-

Dissolution: In the reaction flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.

-

Addition of Resolving Agent: To the warm solution of the racemic acid, add a solution of the enantiomerically pure 1-(1-naphthyl)ethylamine (1.0 equivalent) in the same solvent.

-

Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. To maximize the yield, the mixture can be further cooled in an ice bath. The rate of cooling can significantly impact the purity of the crystals.

-

Isolation: Collect the crystallized diastereomeric salt by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the isolated diastereomeric salt to a constant weight.

Protocol 2: Liberation of the Enantiomerically Pure Carboxylic Acid

Objective: To recover the pure enantiomer of the carboxylic acid from the isolated diastereomeric salt.

Materials:

-

Isolated diastereomeric salt

-

Dilute strong acid (e.g., 2 M HCl)

-

Separatory funnel

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

-

Rotary evaporator

Procedure:

-

Salt Dissociation: Suspend the isolated diastereomeric salt in water.

-

Acidification: Add the dilute strong acid dropwise with stirring until the solution is acidic (pH ~2). This will protonate the carboxylate of the acid and the amine group of the resolving agent.

-

Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the liberated enantiomerically pure carboxylic acid with an organic solvent. Perform the extraction multiple times to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically pure carboxylic acid.

-

Analysis: Determine the enantiomeric excess of the final product using techniques such as chiral HPLC or by measuring its specific rotation.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the chiral resolution process.

Caption: Workflow for the formation and separation of diastereomeric salts.

Caption: Workflow for the liberation of the pure enantiomer from the diastereomeric salt.

Conclusion

1-(1-Naphthyl)ethylamine has a rich history as a resolving agent, transitioning from early explorations in the mid-20th century to a staple in modern organic synthesis. Its effectiveness in forming diastereomeric salts with a variety of chiral acids, coupled with the relative ease of separation and recovery, has cemented its place as an invaluable tool for obtaining enantiomerically pure compounds. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully employ this classic resolving agent in their own stereochemical challenges. The continued application and adaptation of methods involving 1-(1-naphthyl)ethylamine underscore its enduring importance in the pursuit of chiral purity.

References

- 1. US2996545A - Optical resolution of alpha-(alpha-naphthyl) ethylamine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 5. CN101407465B - Method for preparing optical pure 1-(1-naphthyl)ethylamine by separation - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Stereoisomerism in 1-(1-Naphthyl)ethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Naphthyl)ethylamine (B3023371) is a chiral aromatic amine that has garnered significant attention in the fields of organic synthesis, materials science, and particularly in the pharmaceutical industry. Its structure, featuring a stereocenter adjacent to a bulky naphthyl group, makes it a valuable chiral building block and resolving agent. The biological activity of its derivatives is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects. This principle is exemplified by the drug Cinacalcet, where the (R)-enantiomer of a 1-(1-naphthyl)ethylamine derivative is the active calcimimetic agent.[1][2]

This technical guide provides an in-depth exploration of the stereoisomerism of 1-(1-naphthyl)ethylamine and its derivatives, focusing on methods of stereoselective synthesis, resolution of enantiomers, and their applications. It is intended to serve as a comprehensive resource for professionals engaged in research and development in these areas.

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure 1-(1-naphthyl)ethylamine is a critical step in the synthesis of many chiral compounds. The primary strategies for obtaining single enantiomers are asymmetric synthesis, which aims to create the desired stereoisomer directly, and the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis involves the conversion of a prochiral starting material into a chiral product with a preference for one enantiomer. A common approach for 1-(1-naphthyl)ethylamine is the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime.[3][4] This method utilizes a chiral catalyst to control the stereochemical outcome of the reduction. Ruthenium-based catalysts with chiral ligands, such as those derived from (1R,2R)-(-)-2-amino-1,2-diphenylethylamine, have proven effective in producing the (R)-enantiomer with high enantiomeric excess.[3][4] Conversely, using the (1S,2S)-(+) version of the ligand can yield the (S)-enantiomer.[3]

Resolution of Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Several techniques have been successfully applied to 1-(1-naphthyl)ethylamine.

-

Chemical Resolution: This classic method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Common resolving agents include chiral carboxylic acids like D-(-)-tartaric acid, chiral aspartic acid, and N-derivatized dicarboxylic acids.[5][6] After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base.

-

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, making them excellent catalysts for kinetic resolution. In this process, an enzyme selectively acylates one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated.[1] Lipases are often employed for this purpose.[1]

-

Spontaneous Resolution: In some cases, crystallization of a racemic mixture can lead to the spontaneous formation of separate crystals of each enantiomer. The hydrochloride salt of 1-(1-naphthyl)ethylamine has been shown to undergo spontaneous resolution, affording the product in nearly 100% enantiomeric excess through simple crystallization.[7]

Data Presentation

Table 1: Asymmetric Synthesis of 1-(1-Naphthyl)ethylamine Enantiomers via Catalytic Reduction

| Catalyst | Starting Material | Solvent | Yield (%) | Chiral Purity (% ee) | Enantiomer |

| Chlorine{--INVALID-LINK--ammonia}(p-cymene)ruthenium(II) | 1-(1-Naphthyl)ethanone oxime | Ethanol (B145695) | 93 | 96 | (R)-(+) |

| Chlorine{--INVALID-LINK--ammonia}(p-cymene)ruthenium(II) | 1-(1-Naphthyl)ethanone oxime | Dimethylformamide | 89 | 96 | (R)-(+) |

| Chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II) | 1-(1-Naphthyl)ethanone oxime | Isopropanol | 87 | 96 | (S)-(-) |

Data sourced from patent literature detailing asymmetric synthesis methods.[3][4]

Table 2: Physicochemical Properties of 1-(1-Naphthyl)ethylamine Enantiomers

| Property | (R)-(+)-1-(1-Naphthyl)ethylamine | (S)-(-)-1-(1-Naphthyl)ethylamine |

| CAS Number | 3886-70-2 | 10420-89-0 |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol | 171.24 g/mol |

| Boiling Point | 153 °C at 11 mmHg | Not specified |

| Density | 1.067 g/mL at 20 °C | Not specified |

| Specific Rotation [α]/D | +57±2° (c=2 in ethanol) | Not specified |

| Enantiomeric Purity | ≥99.5% (GC) | Not specified |

Data compiled from supplier specifications and chemical databases.[8]

Experimental Protocols

Protocol 1: Asymmetric Catalytic Reduction for (R)-(+)-1-(1-Naphthyl)ethylamine

Objective: To synthesize (R)-(+)-1-(1-naphthyl)ethylamine with high enantiomeric excess.

Materials:

-

1-(1-Naphthyl)ethanone oxime

-

Ethanol

-

Chlorine{--INVALID-LINK--ammonia}(p-cymene)ruthenium(II) catalyst

-

Nitrogen gas

-

20% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a four-necked flask equipped with a condenser, add 1-(1-naphthyl)ethanone oxime (0.30 mol) and ethanol (150 mL). Stir until all solids are dissolved.

-

Bubble nitrogen gas through the solution for 30 minutes to create an inert atmosphere.

-

Add the ruthenium catalyst (0.93 mmol).

-

Add ammonium formate (0.9 mol) and stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by liquid chromatography until the starting material is consumed.

-

Upon completion, add 120 mL of water to the reaction mixture.

-

Adjust the pH to 9 using a 20% sodium carbonate solution.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash once with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the dichloromethane by distillation.

-

Purify the resulting yellow oily liquid by vacuum distillation to obtain (R)-(+)-1-(1-naphthyl)ethylamine.[3][4]

Protocol 2: Chemical Resolution using D-(-)-Tartaric Acid

Objective: To resolve racemic 1-(1-naphthyl)ethylamine to obtain the (R)-(+)-enantiomer.

Materials:

-

Racemic 1-(1-naphthyl)ethylamine

-

D-(-)-Tartaric acid

-

Methanol-water mixed solvent (volume ratio between 1:3 and 10:1)

-

Sodium hydroxide (B78521) solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve D-(-)-tartaric acid and racemic 1-(1-naphthyl)ethylamine in a molar ratio of 1:1.0-1.2 in a methanol-water mixed solvent with heating (40-90 °C).[6]

-

Allow the solution to cool, leading to the crystallization of the R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate diastereomeric salt.

-

Filter the crystals and collect the solid salt.

-

Treat the collected salt with a sodium hydroxide solution to liberate the free amine.

-

Extract the R-(+)-1-(1-naphthyl)ethylamine with dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the enantiomerically enriched R-(+)-1-(1-naphthyl)ethylamine.[6]

Visualizations

Caption: Strategies for obtaining enantiopure 1-(1-naphthyl)ethylamine.

Caption: Workflow for chemical resolution via diastereomeric salt formation.

Caption: Workflow for asymmetric synthesis of a chiral amine.

Applications in Drug Development and Research

The primary application of enantiopure 1-(1-naphthyl)ethylamine is as a crucial intermediate in the synthesis of pharmaceuticals.[2][9]

-

Cinacalcet Synthesis: (R)-(+)-1-(1-naphthyl)ethylamine is a key building block for Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism. The biological activity of Cinacalcet is highly stereoselective; the (S)-enantiomer is at least 75-fold less active.[1] This underscores the importance of using the enantiomerically pure (R)-form of the amine to ensure the efficacy and safety of the final drug product.

-

Chiral Auxiliary and Derivatizing Agent: Due to its well-defined stereochemistry, 1-(1-naphthyl)ethylamine is used as a chiral auxiliary to guide the stereochemical course of a reaction.[9] It is also employed as a chiral derivatizing agent, reacting with other chiral molecules to form diastereomers that can be easily separated or analyzed, for instance by gas chromatography (GC), to determine enantiomeric excess.[2][8]

-

Ligands in Catalysis: The amine can be incorporated into more complex molecules to create specialized ligands for asymmetric catalysis, enhancing the selectivity and efficiency of various chemical transformations.[9]

Conclusion

The stereoisomerism of 1-(1-naphthyl)ethylamine and its derivatives is a subject of significant importance, particularly in the context of modern drug development where single-enantiomer therapeutics are the standard. The availability of robust methods for both asymmetric synthesis and the resolution of racemic mixtures has made the pure enantiomers of this amine readily accessible. The continued exploration of new catalytic systems and resolution techniques will further enhance the efficiency and cost-effectiveness of producing these valuable chiral building blocks, paving the way for the development of novel stereochemically defined drugs and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 3. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 4. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 5. Optical resolution of 1-(1-naphthyl)ethylamine by its dicarboxylic acid derivatives: Structural features of the oxalic acid derivative diastereomeric salt pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. (R)-(+)-1-(1-萘基)乙胺 derivatization grade (chiral), LiChropur™, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to Chiral Resolution Using Amines: Principles and Practices

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles and practical applications of chiral resolution utilizing amines. Enantiomerically pure compounds are of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule can dictate its efficacy and safety. This guide provides a comprehensive overview of the core methodologies for separating racemic mixtures of amines and using amines as resolving agents, with a focus on diastereomeric salt formation and kinetic resolution. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to aid researchers in the successful implementation of these techniques.

Core Principles of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of another chiral entity to create a diastereomeric relationship.[1][2] Diastereomers, unlike enantiomers, have different physical properties, such as solubility, melting point, and boiling point, which allows for their separation using conventional techniques like fractional crystallization or chromatography.[1][2]

Amines are central to many chiral resolution strategies, serving either as the racemic substrate to be resolved or as the chiral resolving agent. The primary methods for chiral resolution involving amines are:

-

Diastereomeric Salt Formation: This classical and widely used method involves the reaction of a racemic amine with an enantiomerically pure chiral acid (or a racemic acid with a chiral amine) to form a pair of diastereomeric salts.[3][4] The differential solubility of these salts in a particular solvent allows for the selective crystallization of one diastereomer, which can then be isolated and converted back to the pure enantiomer.[3][4]

-

Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst.[5] In the context of amines, this often involves enzymatic acylation where a lipase (B570770) selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted.[6][7] This allows for the separation of the acylated product from the unreacted enantiomer.

-